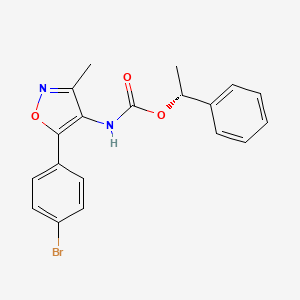

(R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate

Overview

Description

Synthesis Analysis

Carbamates can be synthesized in a simple nucleophilic substitution reaction . The products are usually characterized by IR, NMR, Mass spectra, and CHN analysis .Molecular Structure Analysis

The molecular structure of carbamates can be analyzed using various techniques such as IR, NMR, and Mass spectra .Chemical Reactions Analysis

Carbamates can undergo various chemical reactions depending on their structure and the conditions. For example, they can act as cholinesterase-inhibiting chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their specific structure. For example, tert-Butyl carbamate has a molecular weight of 117.1463 .Scientific Research Applications

Pesticide Research and Development

Carbamates, including the compound , have been widely used as pesticides due to their effectiveness in pest control. Their mode of action involves inhibiting cholinesterase enzymes, which disrupts neurotransmission in pests. Researchers explore the efficacy of this compound against specific pests, its environmental impact, and potential alternatives .

Renal and Hepatic Toxicity Studies

Laboratory experiments investigate the renal and hepatic toxicity of carbamates. Researchers evaluate compounds like aminocarb and thiodicarb for adverse effects on these vital organs. Understanding their impact helps assess safety profiles and potential risks .

Endocrine Disruption Research

Some carbamates, including the compound , are classified as endocrine-disrupting chemicals. Scientists study their effects on hormonal systems in both humans and animals. These investigations contribute to our understanding of endocrine-related health risks .

Lymphoid Organ Damage Assessment

Researchers explore the impact of carbamates on lymphoid organs, such as the spleen and thymus. By examining histological changes and hematological parameters, they gain insights into potential immunotoxic effects .

Reproductive Health Studies

Investigations focus on male reproductive organs to assess any adverse effects caused by carbamates. These studies contribute to our understanding of reproductive toxicity and guide safety evaluations .

Mechanism of Action

Target of Action

It’s worth noting that carbamates are a class of compounds known for their diverse biological activities . They have been used in various fields including public health, agriculture, and veterinary medicine .

Mode of Action

Carbamates, in general, are known to inhibit cholinesterase, an enzyme important for nerve function . This inhibition disrupts the normal functioning of the nervous system, leading to various effects depending on the specific targets of the compound .

Biochemical Pathways

Carbamates are known to affect the cholinergic system by inhibiting cholinesterase . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an overstimulation of the nerves.

Result of Action

Carbamates are known to cause a range of effects due to their inhibition of cholinesterase . These effects can include disruptions to the nervous system, as well as potential impacts on renal, hepatic, neurological, reproductive, immune, and metabolic functions .

Action Environment

It’s important to note that the effectiveness of carbamates can be influenced by various factors, including the specific conditions of use and the presence of resistance in target organisms .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(1R)-1-phenylethyl] N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c1-12-17(18(25-22-12)15-8-10-16(20)11-9-15)21-19(23)24-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,21,23)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZLYJGOEIDGMD-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151104 | |

| Record name | (1R)-1-Phenylethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228690-37-6 | |

| Record name | (1R)-1-Phenylethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228690-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-Phenylethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

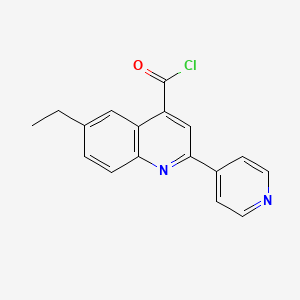

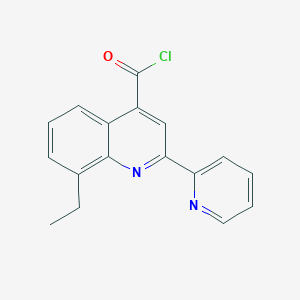

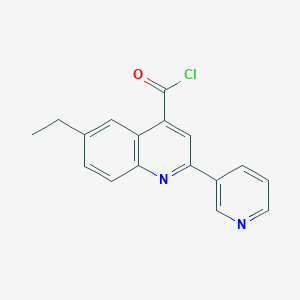

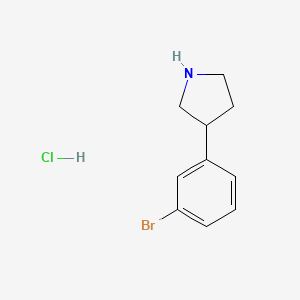

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B3026972.png)

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3026976.png)

![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)

![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)

![BD140 [for Albumin binding assay]](/img/structure/B3026981.png)

![Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate](/img/structure/B3026985.png)

![8H-7,10-Methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylic acid, 5-(1,1-dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-, (1aR,5S,8S,10R,22aR)-](/img/structure/B3026994.png)